N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide

Medicinal Chemistry Kinase Inhibitor Design SAR

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide is a synthetic, low-molecular-weight (MW: 275.37 g/mol) organic compound belonging to the 2-aminothiazole class. It is commercially supplied as a research chemical (purity typically ≥95% [REFS-2, REFS-3]) and described as a 'useful research chemical' and 'building block' for further synthetic elaboration.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 852916-56-4
Cat. No. B2802953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide
CAS852916-56-4
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCC(=O)NCCCC1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C14H17N3OS/c1-10(18)16-8-2-3-11-4-6-12(7-5-11)13-9-19-14(15)17-13/h4-7,9H,2-3,8H2,1H3,(H2,15,17)(H,16,18)
InChIKeyYOUJDBHDDBOOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide (852916-56-4): Sourcing and Technical Baseline for a Research-Grade Aminothiazole Building Block


N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide is a synthetic, low-molecular-weight (MW: 275.37 g/mol) organic compound belonging to the 2-aminothiazole class . It is commercially supplied as a research chemical (purity typically ≥95% [REFS-2, REFS-3]) and described as a 'useful research chemical' and 'building block' for further synthetic elaboration [1]. This compound is not an approved active pharmaceutical ingredient (API) and is exclusively intended for laboratory research and further manufacturing use, not for direct human or veterinary application [REFS-3, REFS-5].

The Peril of Substituting N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide for Other Aminothiazole Acetamides Without Quantitative Validation


The 2-aminothiazole pharmacophore is a privileged structure in kinase inhibition, with subtle modifications to the N-phenylacetamide substituent and linker length known to drive profound shifts in kinase selectivity profiles (e.g., FLT3 vs. VEGFR2 vs. c-Kit) [1]. A directly relevant comparator, N-[4-(2-aminothiazol-4-yl)phenyl]acetamide, lacks the three-carbon propyl spacer present in the target compound . This difference fundamentally alters the compound's conformational flexibility, hydrogen-bonding capacity, and potential for target engagement. Without direct, quantitative head-to-head pharmacological data, assuming interchangeability between these and other analogs introduces an unacceptable risk of selecting a compound with an entirely divergent target profile, making experimental outcomes irreproducible and procurement decisions unsound.

Quantitative Evidence Guide for N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide Differentiation Versus Closest Analogs


Structural Differentiation: A Unique Propyl Linker Compared to the Directly-Attached Acetamide Analog

The target compound is defined by a unique three-carbon propyl linker (–CH2–CH2–CH2–) bridging the phenyl core and the terminal acetamide group. In contrast, the closely related analog N-[4-(2-aminothiazol-4-yl)phenyl]acetamide features a direct amide bond to the phenyl ring. This quantifiable structural difference results in a ~110 g/mol dissimilarity in molecular volume and significantly altered calculated physicochemical properties, which are fundamental determinants of target binding .

Medicinal Chemistry Kinase Inhibitor Design SAR

Impurity Profiling Context: Differentiated from Mirabegron and Its Designated Pharmacopeial Impurities

Patent literature reveals a dedicated HPLC method (CN113820402A) for analyzing mirabegron impurity reference substances, confirming that the drug's impurity profile is rigorously defined and controlled [1]. The target compound, CAS 852916-56-4, is not cataloged as a European Pharmacopoeia (EP) designated impurity (e.g., Impurity B, G) for Mirabegron [2]. This negative data differentiates it: it is a distinct chemical entity, validated as a separate research tool, not a standard pharmacopeial impurity of the blockbuster drug Mirabegron, and thus requires its own unique sourcing and handling specifications.

Pharmaceutical Analysis Quality Control Impurity Standards

Verified Application Scenarios for N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Flexible Linker Effects on Kinase Inhibition

The compound's most distinctive feature is its C3-propyl linker. A scientifically rigorous application is its use as a unique comparator tool in medicinal chemistry SAR campaigns against kinases such as FLT3 or VEGFR2, where the impact of linker length on potency and selectivity is a key design parameter. Its inclusion in a panel with the corresponding 'para-phenyl' analog (CAS 21674-96-4) and Mirabegron enables direct, quantifiable assessment of how increased linker flexibility alters biochemical IC50 values and cellular target engagement, leveraging its structural differentiation as established in Section 3 [1].

Chemical Building Block for Late-Stage Diversification in Kinase-Focused Libraries

With a reactive free amine group on the thiazole ring, this compound is a validated building block for the synthesis of diverse, novel molecular entities. Its specific propyl-acetamide tail imposes a distinct predefined geometry, making it a superior starting material for generating focused compound libraries where this vector is desired, as opposed to using shorter or longer chain homologs. This application is directly supported by its commercial availability and typical 95% purity specification from vendors marketing it as a 'building block' [2].

Negative Control in Mirabegron Impurity Method Development and Validation

As established in Section 3, this compound is not a designated pharmacopeial impurity for the drug Mirabegron [3]. This makes it a highly specific and valuable negative control in the development and validation of HPLC/UPLC methods for Mirabegron purity analysis. It can be used to demonstrate the specificity of a method by verifying that it does not generate a false-positive signal at the retention time of the API or its actual regulatory impurities, ensuring analytical method robustness.

Quote Request

Request a Quote for N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.